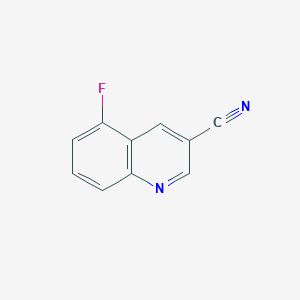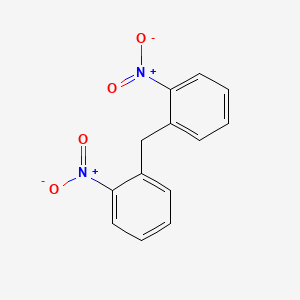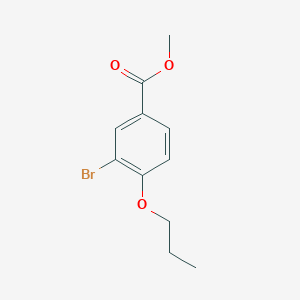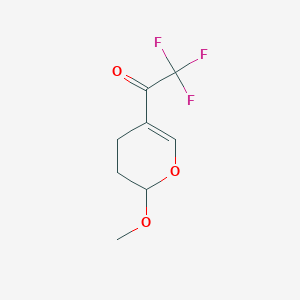
Methyl 2-(cinnamoyloxy)-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cinnamoyloxy)-5-iodobenzoate is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a cinnamoyloxy group attached to a benzoate moiety, which is further substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(cinnamoyloxy)-5-iodobenzoate typically involves the esterification of 2-hydroxy-5-iodobenzoic acid with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Hydroxy-5-iodobenzoic acid+Cinnamoyl chloridePyridine, RefluxMethyl 2-(cinnamoyloxy)-5-iodobenzoate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(cinnamoyloxy)-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cinnamoyloxy group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 2-(cinnamoyloxy)-5-aminobenzoate or 2-(cinnamoyloxy)-5-thiocyanatobenzoate.
Oxidation: Formation of 2-(cinnamoyloxy)-5-iodobenzoic acid.
Reduction: Formation of 2-(cinnamoyloxy)-5-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-(cinnamoyloxy)-5-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as self-healing polymers.
Mecanismo De Acción
The mechanism of action of methyl 2-(cinnamoyloxy)-5-iodobenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of microorganisms. The cinnamoyloxy group can interact with membrane lipids, leading to increased permeability and cell death. Additionally, the iodine atom may play a role in enhancing the compound’s reactivity and binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(cinnamoyloxy)-4-iodobenzoate
- Methyl 2-(cinnamoyloxy)-3-iodobenzoate
- Methyl 2-(cinnamoyloxy)-5-bromobenzoate
Uniqueness
Methyl 2-(cinnamoyloxy)-5-iodobenzoate is unique due to the specific positioning of the iodine atom on the benzoate ring, which can influence its reactivity and interaction with other molecules. The presence of the cinnamoyloxy group also imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
307952-85-8 |
|---|---|
Fórmula molecular |
C17H13IO4 |
Peso molecular |
408.19 g/mol |
Nombre IUPAC |
methyl 5-iodo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
InChI |
InChI=1S/C17H13IO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+ |
Clave InChI |
NJCFECUOBXOPHR-JXMROGBWSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
SMILES isomérico |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







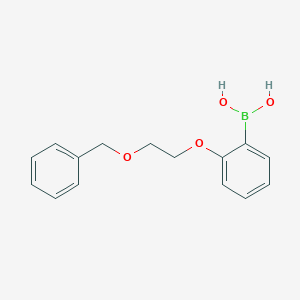
![1-(2,6-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3060299.png)
